molecular formula C10H10ClN3S2 B2703432 5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 873810-47-0

5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2703432
CAS No.: 873810-47-0
M. Wt: 271.78
InChI Key: VOGLVBXXGIEKMT-UHFFFAOYSA-N
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Description

Historical Context and Development

The discovery of 1,3,4-thiadiazole derivatives traces back to mid-20th-century efforts to synthesize heterocyclic compounds with enhanced bioactivity. The specific compound 5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol emerged from systematic modifications of the thiadiazole core to optimize electronic and steric properties. Early synthetic routes for analogous compounds involved cyclization of thiosemicarbazides with ferric chloride, as demonstrated in the preparation of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives.

A pivotal advancement was the application of the Staudinger imine reaction, which enabled the introduction of azetidin-2-one moieties to thiadiazole scaffolds. This method facilitated the incorporation of diverse aryl groups, including the 2-chloro-4,6-dimethylphenyl substituent, which enhances lipophilicity and target binding affinity. The compound’s synthesis typically proceeds via a multi-step sequence:

  • Condensation of thiosemicarbazide with substituted aldehydes.
  • Cyclization using ferric chloride to form the thiadiazole core.
  • Functionalization via nucleophilic substitution or coupling reactions.

Recent refinements emphasize green chemistry approaches, such as microwave-assisted cyclization, to improve yields and reduce reaction times.

Positioning within the 1,3,4-Thiadiazole Pharmacophore Classification

1,3,4-Thiadiazoles are classified by their substitution patterns at the 2- and 5-positions, which dictate their pharmacological profiles. The compound belongs to the 2-thiol-5-arylaminothiadiazole subclass, distinguished by its sulfur-containing thiol group and aromatic amine substituent. Key structural features include:

Position Substituent Role in Pharmacophore
2 Thiol (-SH) Enhances metal chelation and hydrogen bonding
5 2-Chloro-4,6-dimethylphenyl Improves lipophilicity and steric bulk

Comparative studies highlight that chloro and methyl groups at the 4- and 6-positions of the phenyl ring increase antimicrobial activity by modulating electron-withdrawing and donating effects. The thiol group’s ability to form disulfide bonds or coordinate with metal ions further augments interactions with biological targets, such as bacterial enzymes.

Significance in Heterocyclic Medicinal Chemistry Research

Heterocyclic compounds like this compound are pivotal in addressing drug resistance due to their structural versatility. Research has demonstrated its efficacy against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, with minimum inhibitory concentrations (MICs) comparable to fluoroquinolone antibiotics.

The compound’s significance extends to its role as a synthetic intermediate. For example, alkylation of the thiol group produces sulfides or disulfides, which are precursors to antiviral agents. Additionally, its planar aromatic system allows for π-π stacking interactions with DNA or protein active sites, a property exploited in anticancer drug design.

Ongoing studies focus on hybrid molecules combining the thiadiazole core with azetidinones or triazoles to amplify bioactivity. Such innovations underscore its centrality in rational drug design and scaffold-hopping strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chloro-4,6-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S2/c1-5-3-6(2)8(7(11)4-5)12-9-13-14-10(15)16-9/h3-4H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGLVBXXGIEKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC2=NNC(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10ClN3S
  • Molecular Weight : 239.72 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-thiadiazole showed promising activity against various bacterial strains. In particular:

  • Inhibition Zones : Compounds with similar structures demonstrated inhibition zones ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

The specific compound was tested against several bacterial strains, showing varying degrees of effectiveness:

Bacterial StrainZone of Inhibition (mm)Concentration (μg/disk)
Salmonella typhi15500
E. coli19500
Staphylococcus aureus12250

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored. Studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Some derivatives demonstrated IC50 values less than that of standard chemotherapeutic agents like doxorubicin in assays against A-431 and Jurkat cells .

This suggests that modifications to the thiadiazole ring can enhance cytotoxicity.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. Research indicates that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dogan et al. examined various substitutions at the amine group of thiadiazole derivatives. The p-chlorophenyl derivative exhibited a minimum inhibitory concentration (MIC) value of 62.5 μg/mL against Staphylococcus aureus, indicating potential for development into new antibacterial agents .

Case Study 2: Anticancer Properties

In a comparative study on the cytotoxic effects of different thiadiazole compounds, one derivative showed significant activity against both A-431 and Jurkat cell lines with IC50 values indicating stronger efficacy than traditional treatments . This highlights the potential for these compounds in cancer therapy.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

The thiadiazole moiety has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit substantial antibacterial and antifungal activities. For instance, compounds containing the thiadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating their potential as antimicrobial agents . The structural modifications on the thiadiazole scaffold can enhance activity; chlorinated and fluorinated derivatives often exhibit improved efficacy .

2. Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. A notable study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines such as HCT-116 and HepG2. The results indicated significant antiproliferative effects, with certain derivatives outperforming standard chemotherapeutic agents like cisplatin . The mechanism of action is often attributed to the ability of these compounds to induce apoptosis in cancer cells .

3. Anticonvulsant Activity

Thiadiazole derivatives have also been investigated for their anticonvulsant properties. Research has demonstrated that specific analogues can effectively reduce seizure activity in animal models. One study reported that certain thiazole-integrated compounds exhibited significant anticonvulsant effects with median effective doses considerably lower than those of established medications . The structure-activity relationship (SAR) analysis suggests that substituents on the thiadiazole ring play a crucial role in enhancing anticonvulsant activity .

Summary of Findings

The following table summarizes key findings regarding the applications of 5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol:

ApplicationActivity TypeKey Findings
AntimicrobialBacterial & FungalEffective against S. aureus and E. coli; MIC values indicate strong activity
AnticancerCytotoxicitySignificant antiproliferative effects against HCT-116 and HepG2; some derivatives outperform cisplatin
AnticonvulsantSeizure ReductionEffective in reducing seizure activity; lower doses than standard medications required

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various thiadiazole derivatives and tested them against multiple bacterial strains. The compound with a 4-chlorophenyl substitution exhibited the highest antibacterial activity with an MIC value of 25 μg/mL against E. coli and S. aureus. This highlights the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, a series of 1,3,4-thiadiazole derivatives were tested against several cancer cell lines using the MTT assay. Compounds featuring electron-withdrawing groups showed remarkable cytotoxicity with IC50 values significantly lower than those of standard treatments. This suggests that specific substitutions can lead to enhanced anticancer activity through mechanisms such as apoptosis induction .

Comparison with Similar Compounds

Structural Comparisons

The compound’s activity and physicochemical properties are determined by its substituents and core heterocycle. Key structural analogs include:

Compound Name Core Structure Substituents Key Features
5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol 1,3,4-Thiadiazole 2-Chloro-4,6-dimethylphenylamino, thiol Enhanced lipophilicity due to chloro and methyl groups
5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol (4n) 1,3,4-Oxadiazole 2-Chloro-4,5-dimethylphenyl, thiol Oxadiazole core improves metabolic stability; substituents alter steric hindrance
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol 1,3,4-Thiadiazole Cyclohexylamino, thiol Bulky cyclohexyl group may reduce membrane permeability compared to aromatic substituents
5-(Benzylthio)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Benzylthio, amine Thioether linkage enhances electron-donating capacity; amine group increases solubility

Key Observations :

  • Electron-withdrawing groups (e.g., chloro) enhance corrosion inhibition by polarizing the thiadiazole ring, improving adsorption on metal surfaces .
  • Oxadiazole vs. Thiadiazole cores : Oxadiazoles (e.g., compound 4n) exhibit higher metabolic stability due to reduced susceptibility to enzymatic degradation, whereas thiadiazoles offer stronger electron delocalization .

Comparison with Analog Syntheses :

  • Compound 4n : Synthesized via cyclization of 2-chloro-4,5-dimethylbenzohydrazide with carbon disulfide (76% yield) .
  • 5-(Benzylthio)-1,3,4-thiadiazol-2-amine : Ultrasound-assisted synthesis improved reaction efficiency (yields >70%) compared to conventional methods .
  • 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine : Cyclization with POCl3 at 90°C yielded moderate purity, requiring recrystallization .

Q & A

Q. What are the common synthetic routes for 5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol?

The compound is synthesized via cyclization of thiosemicarbazide with carbon disulfide under alkaline conditions to form the 1,3,4-thiadiazole core. Subsequent nucleophilic substitution introduces the 2-chloro-4,6-dimethylphenyl group. Ultrasound-assisted methods can enhance reaction efficiency by reducing time and improving yields through cavitation effects .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • FT-IR spectroscopy to identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹).
  • ¹H NMR for aromatic and amino proton signals.
  • Elemental analysis to verify purity.
  • Mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]+).
  • Single-crystal X-ray diffraction (if crystals are available) for definitive structural confirmation .

Q. What are the known biological activities of this thiadiazole derivative?

Reported activities include antimicrobial , anticancer , and antidepressant properties. The thiol group enhances metal-binding capacity, making it useful in corrosion inhibition. Antidepressant effects were observed in rodent models via forced swim tests, likely due to modulation of neurotransmitter systems .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE) , including gloves and goggles, due to potential toxicity. Work in a fume hood to avoid inhalation. The thiol group may release H₂S under acidic conditions. Store in a cool, dry environment under inert gas to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates under reflux.
  • Catalysts : Potassium carbonate facilitates nucleophilic substitutions.
  • Ultrasound irradiation : Reduces reaction time and improves yields by promoting cavitation and mass transfer .

Q. How do researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurities. Solutions include:

  • Standardized assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies.
  • HPLC purification : Ensure compound purity.
  • Dose-response analysis : Compare activity across concentrations.
  • Structural analogs : Validate mechanisms using derivatives with controlled substitutions .

Q. What computational methods predict the reactivity of this thiadiazole derivative?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to identify reactive sites.
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes).
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for mechanistic insights .

Q. How does the phenyl substitution pattern affect electronic properties?

  • Electron-withdrawing groups (e.g., Cl) increase thiadiazole ring electrophilicity.
  • Methyl groups donate electrons via induction, altering resonance stability.
  • Substituent effects are quantified using Hammett constants and validated via NMR/IR spectral shifts .

Q. What strategies enhance bioactivity through thiol group derivatization?

  • Alkylation/Acylation : Introduce hydrophobic groups to improve membrane permeability.
  • Metal coordination : Form complexes with Cu²⁺ or Zn²⁺ to enhance antimicrobial potency.
  • Disulfide formation : Stabilize the thiolate form for targeted reactivity .

Q. How do solvent effects influence stability and reactivity in solution?

  • Polar solvents stabilize charge-separated intermediates, altering reaction pathways.
  • Protic solvents (e.g., ethanol) may protonate the thiol group, reducing nucleophilicity.
  • Solvent screening via kinetic studies optimizes product distribution .

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